N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride
Description
N-(2-Aminoethyl)-3,4-dichlorobenzamide hydrochloride is a benzamide derivative characterized by a 3,4-dichlorophenyl group attached to a benzamide core, with an ethylamine side chain protonated as a hydrochloride salt. Its molecular formula is C₉H₁₀Cl₂N₂O, and its structure includes a secondary amine linked to a 3,4-dichlorobenzoyl group . This compound is synthesized via condensation of 3,4-dichlorobenzoyl chloride with N-Boc-2-aminoacetaldehyde, followed by Boc deprotection and HCl salt formation, yielding a 57% isolated product .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-aminoethyl)-3,4-dichlorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O.ClH/c10-7-2-1-6(5-8(7)11)9(14)13-4-3-12;/h1-2,5H,3-4,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEOVGDODNQWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94319-86-5 | |
| Record name | N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride typically involves the reaction of 3,4-dichlorobenzoic acid with 2-aminoethanol. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by treatment with a suitable amine. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C9H10Cl2N2O
- Molecular Weight : Approximately 233.1 g/mol
- Structure : The compound features a dichlorobenzamide core with an aminoethyl side chain, enhancing its reactivity and potential biological interactions.
Organic Synthesis
N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties.
The compound is under investigation for its potential biological activities , including:
- Antiparasitic Properties : Research indicates that derivatives of N-(2-aminoethyl)-3,4-dichlorobenzamide exhibit significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, one derivative demonstrated an in vitro EC50 value of 0.001 μM and effectively cured infected mice at a dosage of 50 mg/kg daily for four days.
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit Staphylococcus aureus. Studies suggest that it interferes with mRNA degradation processes critical for bacterial survival, showcasing low cytotoxicity towards mammalian cells while effectively targeting bacterial pathogens.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential. Ongoing research aims to understand its mechanisms of action and efficacy in targeting specific molecular pathways involved in various diseases.
Case Study 1: Antiparasitic Efficacy
In a study involving murine models of HAT, administration of a related compound resulted in significant reductions in parasitemia levels. This highlights the potential of N-(2-aminoethyl)-3,4-dichlorobenzamide derivatives as therapeutic agents against parasitic infections.
Case Study 2: Antimicrobial Effectiveness
In vitro assays revealed that this compound effectively inhibited S. aureus growth while maintaining low cytotoxicity towards human cell lines. This suggests a promising therapeutic profile for treating bacterial infections without harming host cells.
Comparative Analysis with Related Compounds
| Compound Name | Target Pathogen | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| N-(2-aminoethyl)-3,4-dichlorobenzamide | T. brucei | 0.001 | >30 |
| N-(2-aminoethyl)-3,5-dichlorobenzamide | S. aureus | Not specified | Low cytotoxicity |
This table summarizes the biological activity data for related compounds, indicating the potential effectiveness of this compound in targeting specific pathogens while minimizing toxicity to mammalian cells.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The dichlorobenzamide core can interact with hydrophobic pockets in target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Structural Comparison with Analogues
The compound’s distinguishing feature is the 3,4-dichloro substitution on the benzamide ring, which enhances electron-withdrawing effects and steric bulk compared to monosubstituted or differently substituted derivatives. For example:
- RO16-6491 (N-(2-aminoethyl)-4-chlorobenzamide hydrochloride): Lacks the 3-chloro substituent, reducing steric hindrance and electronic effects .
Physicochemical Properties and Bioactivity Comparison
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Differentiators from Analogues
Trifluoromethyl groups (Compound 65) improve metabolic stability but increase molecular weight and logP .
Synthetic Accessibility :
- The target compound’s synthesis (57% yield) is less efficient than analogues with electron-donating groups (e.g., Compound 16: 79% yield), likely due to steric challenges during benzoylation .
Biological Selectivity :
- Compared to RO16-6491, the dichloro substitution may shift activity from neurological targets (I₂ receptors) to antiparasitic pathways .
Biological Activity
N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a dichlorobenzamide structure which is crucial for its biological activity. The presence of an aminoethyl side chain enhances its interaction with biological targets.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of derivatives related to N-(2-aminoethyl)-3,4-dichlorobenzamide. For example, a phenotypic screen identified related compounds that exhibited significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One potent derivative demonstrated an in vitro EC50 value of 0.001 μM and showed effectiveness in curing infected mice when administered at 50 mg/kg daily for four days .
Table 1: Biological Activity Data for Related Compounds
| Compound | Target Pathogen | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 73 | T. brucei | 0.001 | >30 |
| N-(2-aminoethyl)-3,5-dichlorobenzamide | S. aureus | Not specified | Low cytotoxicity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study focusing on Staphylococcus aureus RnpA inhibitors found that N-(2-aminoethyl)-3,5-dichlorobenzamide derivatives could interfere with mRNA degradation processes essential for bacterial survival. The structure-activity relationship (SAR) studies indicated that modifications to the benzamide structure could enhance efficacy against bacterial targets .
The biological activity of this compound appears to be mediated through its interaction with specific biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular processes in both parasites and bacteria, leading to growth inhibition.
- Selectivity for Pathogen Targets : The selectivity index indicates that these compounds can preferentially target pathogens over mammalian cells, reducing potential side effects .
Case Studies
- Trypanosomiasis Model : In a murine model, administration of a related compound resulted in significant reductions in parasitemia levels, demonstrating its potential as a therapeutic agent against HAT.
- Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited low cytotoxicity towards mammalian cell lines while effectively inhibiting S. aureus, suggesting a promising therapeutic profile for treating bacterial infections .
Q & A
Q. What are the optimized synthetic routes for N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride, and how can intermediates be characterized?
The compound is synthesized via a multi-step protocol. A representative method involves:
Acylation : React 3,4-dichlorobenzoyl chloride with 2-aminoethylamine in anhydrous dichloromethane under nitrogen. Triethylamine is added to scavenge HCl.
Deprotection (if Boc-protected intermediates are used): Treat with HCl/dioxane to yield the hydrochloride salt.
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
Key characterization tools :
- ¹H NMR (d6-DMSO): Look for peaks at δ 7.95–7.75 (aromatic protons) and δ 3.00 (NH₂CH₂CH₂N).
- ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 377.5 and fragmentation patterns (e.g., loss of NH₃ at m/z 360.4) .
Q. How can solubility and stability challenges be addressed during formulation for in vitro studies?
- Solubility : Test polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers (e.g., PBS), use co-solvents like cyclodextrins (10% w/v) to enhance solubility.
- Stability : Conduct pH-dependent stability assays (pH 2–9) at 37°C. Monitor degradation via HPLC-UV (C18 column, λ = 254 nm). Acidic conditions (pH < 4) may protonate the amino group, improving stability .
Q. What analytical methods are recommended for purity assessment and structural confirmation?
- HPLC : Use a reversed-phase C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time and peak symmetry indicate purity.
- Elemental Analysis : Validate %C, %H, %N, and %Cl against theoretical values (e.g., C: 47.2%, H: 4.0%, N: 7.4%, Cl: 28.1%).
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what experimental designs validate receptor binding?
Q. What contradictions exist in cytotoxicity data for dichlorobenzamide derivatives, and how can they be resolved?
Q. What computational approaches predict the pharmacokinetic and toxicity profiles of this compound?
- ADMET Prediction :
- SwissADME : Input SMILES to predict LogP (clogP ~2.8), blood-brain barrier permeability (CNS MPO score >4), and CYP450 inhibition.
- ProTox-II : Assess hepatotoxicity (e.g., similarity to known hepatotoxins) and LD₅₀ estimates.
- Molecular Dynamics : Simulate binding to I₂ receptors using GROMACS. Prioritize poses with ΔG < -8 kcal/mol .
Methodological Notes
- Contradictory Synthesis Yields : reports 57% yield, while similar protocols may vary due to Boc-deprotection efficiency. Optimize reaction time (12–24 hr) and HCl concentration (4M in dioxane) .
- Biological Replication : Conduct triplicate experiments with independent compound batches to ensure reproducibility in cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
